Monoricinolein
Description
Structure
2D Structure
Properties
CAS No. |
141-08-2 |
|---|---|
Molecular Formula |
C21H40O5 |
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2,3-dihydroxypropyl (Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C21H40O5/c1-2-3-4-11-14-19(23)15-12-9-7-5-6-8-10-13-16-21(25)26-18-20(24)17-22/h9,12,19-20,22-24H,2-8,10-11,13-18H2,1H3/b12-9-/t19-,20?/m1/s1 |
InChI Key |
HDIFHQMREAYYJW-XGXNLDPDSA-N |
SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCC(CO)O)O |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCC(CO)O)O |
Other CAS No. |
141-08-2 1323-38-2 |
Related CAS |
63502-38-5 |
Origin of Product |
United States |
Selective Catalytic Synthesis:a Major Thrust of Current Research is the Development of Highly Selective and Efficient Methods for Producing Monoricinolein, Moving Beyond Traditional Catalysts.
Ionic Liquids: Recent studies have investigated imidazole-based ionic liquids as novel homogeneous catalysts for the glycerolysis of castor oil. researchgate.netacs.org This research aims to achieve high yields and selectivity for monoricinolein under optimized conditions. For instance, a 2022 study reported a this compound yield of 75.77% using 1-Butyl-3-methylimidazolium imidazolide (B1226674) ([Bmim]Im) as a catalyst. researchgate.net The focus is on catalyst recyclability and creating more environmentally benign reaction pathways compared to conventional inorganic catalysts. acs.org
Enzymatic and Biocatalytic Routes: The use of lipases for the targeted synthesis of this compound continues to be a significant research area. usda.govwur.nl Studies focus on lipase-catalyzed hydrolysis, alcoholysis, and esterification to control the production of specific isomers. usda.govosti.govresearchmap.jp This trajectory aligns with the principles of green chemistry by utilizing mild reaction conditions and biodegradable catalysts. nih.govrsc.org
Development of Bio Based Materials:monoricinolein, As a Functionalized Monoacylglycerol, is Being Explored As a Building Block for Novel Materials.
Biolubricants: The unique structure of ricinoleic acid and its esters suggests their potential in biolubricant formulations. csic.es Research in this area explores the esterification of mono- and di-glycerides to create synthetic esters with enhanced thermal and oxidative stability for lubricant applications. csic.esmdpi.com
Functional Polymers: As a monomer or precursor, monoricinolein is relevant to the synthesis of specialty polymers. researchgate.netwur.nl Academic work is directed at creating polyesters and polyesteramides with specific properties, such as biodegradability and biocompatibility, for high-value applications in the biomedical and pharmaceutical fields. jst.go.jpresearchgate.net
Process Intensification:research is Also Aimed at Making Production More Efficient. This Includes Exploring the Use of Ultrasonication to Accelerate Reaction Times for the Transesterification of Castor Oil, a Process That Involves Monoglyceride Intermediates.acs.orgby Significantly Reducing Reaction Times, Such Techniques Could Make the Production of Castor Oil Derivatives More Economically Viable.acs.org
Chemical Synthesis Routes to this compound
Chemical synthesis provides robust and scalable methods for producing this compound, primarily through esterification and glycerolysis. The choice of catalyst is crucial in these processes, significantly influencing reaction efficiency and product selectivity.
Esterification Reactions for this compound Preparation
The direct esterification of ricinoleic acid with glycerol is a fundamental chemical pathway to this compound. This reaction typically requires elevated temperatures and the removal of water as a byproduct to drive the reaction toward the formation of the monoester. To achieve high selectivity for 1-monoricinolein, protecting groups can be employed. For instance, a synthetic route involves the esterification of fatty acids with solketal (isopropylidene glycerol), a commercially available protected form of glycerol. Following the esterification, the protecting acetonide group is removed through hydrolysis to yield the desired 1-monoacylglycerol. csic.es This multi-step approach, while effective, underscores the challenges in achieving high selectivity in direct esterification without byproducts like di- and triglycerides.
Glycerolysis of Castor Oil and its Triglycerides for this compound
Glycerolysis is the most common industrial method for producing monoacylglycerols (MAGs), including this compound (MRO). The process involves the transesterification of triglycerides (TAGs), the primary component of castor oil, with glycerol at high temperatures, often above 200°C. acs.orgresearchgate.net This reaction establishes an equilibrium between triglycerides, glycerol, this compound, and diricinolein (DRO). researchgate.net
The reaction is more economical than some alternatives as it uses readily available raw materials. scispace.com The molar ratio of glycerol to oil is a critical parameter; increasing the glycerol concentration shifts the equilibrium towards the formation of monoacylglycerols. nih.gov For example, studies have shown that a high castor oil-to-glycerol molar ratio of 1:6 can be optimal for maximizing the MRO yield. researchgate.net The process ultimately yields a mixture of MRO, DRO, unreacted TAG, and glycerol, which requires further purification.
Influence of Catalyst Systems in Chemical this compound Synthesis
Catalysts are essential to accelerate the slow kinetics of glycerolysis. scispace.com The catalyst type profoundly impacts reaction conditions, yield, and product distribution.
Homogeneous and Heterogeneous Catalysts: Conventional methods often use inorganic basic catalysts. Homogeneous catalysts like sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are effective at relatively low temperatures (around 80°C), but can lead to saponification and challenges in purification. scispace.comnih.gov Heterogeneous solid base catalysts, such as calcium oxide (CaO) and magnesium oxide (MgO), are also used, though they typically require much higher temperatures (above 200°C) to be effective. acs.orgnih.gov For example, a study comparing eight basic catalysts found that only NaOH and KOH were effective for low-temperature glycerolysis (50°C). scispace.com
Ionic Liquid Catalysts: More recently, ionic liquids (ILs) have emerged as highly effective homogeneous catalysts for this compound synthesis via glycerolysis. researchgate.net These catalysts offer advantages such as high catalytic activity, good thermal stability, and enhanced selectivity. researchgate.net In one study, six different basic ionic liquids were screened, with 1-butyl-3-methylimidazolium imidazolide (B1226674) ([Bmim]Im) demonstrating the best performance. researchgate.net Under optimized conditions (180°C, 3 hours, 10% IL load, and a 1:6 castor oil to glycerol molar ratio), a this compound yield of 75.77% and a triglyceride conversion of 96.67% were achieved. researchgate.net Another study highlighted amino acid ionic liquids (AAILs), such as [Ch][Arg], which achieved a monoacylglycerol content of 83.3% at a much lower temperature of 93.7°C. researchgate.net
Comparison of Catalysts in Chemical Glycerolysis for Monoacylglycerol (MAG) Production
| Catalyst System | Oil Source | Temperature (°C) | Max. MAG Yield (%) | Reference |
|---|---|---|---|---|
| NaOH / KOH | Soybean Oil | ~240 | 40 - 60 | acs.org |
| MgO / KOH | Rapeseed Oil | 200 | 44 | nih.gov |
| [Bmim]Im (Ionic Liquid) | Castor Oil | 180 | 75.8 | researchgate.net |
| [Bmim]Im (Ionic Liquid) | Soybean Oil | 200 | ~69 | acs.org |
| [Ch][Arg] (Amino Acid Ionic Liquid) | Castor Oil | 93.7 | 83.3 | researchgate.net |
Biocatalytic Production of this compound
Biocatalysis presents a greener alternative to chemical synthesis, utilizing enzymes to produce this compound under milder reaction conditions, which enhances product purity and reduces energy consumption.
Enzymatic Hydrolysis of Triricinolein (B104778) to this compound
This compound can be produced by the partial hydrolysis of triricinolein, the main triglyceride in castor oil. smolecule.comjst.go.jp This process uses lipases, which are enzymes that catalyze the hydrolysis of fats. lidsen.com To achieve a high yield of this compound, particularly 2-monoricinolein, the use of a 1,3-specific lipase is critical. researchgate.net These lipases selectively cleave the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone, leaving the ester bond at the sn-2 position intact. researchgate.net
Several immobilized 1,3-specific lipases have been tested for this reaction. Research has shown that Rhizopus oryzae lipase (ROL) in diisopropyl ether (DIPE) as a reaction medium can produce a 78% yield of 2-monoricinolein from triricinolein after 3 hours. nih.gov The incorporation of a polar organic solvent can help to homogenize the oil-water mixture, leading to more complete hydrolysis. researchgate.netresearchgate.net
Lipase-Catalyzed Esterification for this compound Synthesis
The enzymatic synthesis of this compound can also be achieved through the direct esterification of ricinoleic acid and glycerol, catalyzed by lipases. scitepress.org This method avoids the high temperatures and potential side reactions associated with chemical esterification. Immobilized lipases are often preferred as they can be easily recovered and reused.
Lipases from various sources, including Candida antarctica (often immobilized as Novozym 435), Rhizomucor miehei, and Candida rugosa, have been successfully used for esterification reactions. nih.govscitepress.org In a study synthesizing esters from castor oil fatty acids and glycerol, Candida rugosa lipase was used as the biocatalyst in n-hexane. scitepress.org The reaction reached its highest conversion of 92.4% at a fatty acid to glycerol molar ratio of 1:4 after 18 hours at 37°C. scitepress.org Another approach used an immobilized lipase from Candida antarctica for the transesterification of methyl ricinoleate (B1264116) with solketal at 60°C, demonstrating the versatility of enzymatic methods. csic.es
Summary of Biocatalytic Methods for this compound Synthesis
| Method | Enzyme (Lipase) | Substrates | Key Result | Reference |
|---|---|---|---|---|
| Enzymatic Hydrolysis | Rhizopus oryzae lipase (ROL) | Triricinolein | 78% yield of 2-monoricinolein after 3 hours. | nih.gov |
| Enzymatic Esterification | Candida rugosa lipase | Castor oil fatty acid + Glycerol | 92.4% conversion at 1:4 molar ratio. | scitepress.org |
| Enzymatic Transesterification | Candida antarctica lipase | Methyl ricinoleate + Solketal | Effective synthesis at 60°C. | csic.es |
Regioselectivity and Stereospecificity in Enzymatic this compound Production
The enzymatic synthesis of this compound, a monoacylglycerol derived from ricinoleic acid and glycerol, offers significant advantages in terms of selectivity compared to conventional chemical methods. Lipases, a class of hydrolases, are widely employed as biocatalysts due to their ability to perform highly specific esterification and transesterification reactions under mild conditions. nih.govd-nb.info
Regioselectivity in this context refers to the enzyme's preference for catalyzing the esterification at a specific hydroxyl group of the glycerol backbone. Glycerol has two primary hydroxyl groups (sn-1 and sn-3) and one secondary hydroxyl group (sn-2). Many commercially available lipases are sn-1,3-specific, meaning they preferentially catalyze reactions at the primary positions. researchgate.net This specificity is crucial for synthesizing structured lipids. For instance, the lipase-catalyzed hydrolysis of triricinolein (castor oil) can be controlled to yield 2-monoricinolein. A study testing five different 1,3-specific immobilized lipases found that Rhizopus oryzae lipase (ROL) in diisopropyl ether (DIPE) as the reaction medium produced the highest yield of 2-monoricinolein (78%) after just 3 hours of reaction. nih.gov In contrast, some lipases, such as the one from Geotrichum candidum, have been shown to be discriminating against ricinoleic acid in hydrolysis and esterification reactions, a property that can be exploited for purifying ricinoleic acid esters from other fatty acids. google.com
Stereospecificity involves the enzyme's ability to distinguish between stereoisomers. While glycerol itself is prochiral, the resulting this compound can exist as enantiomers (1-monoricinolein vs. 3-monoricinolein). The stereoselectivity of lipases can be profoundly influenced by the reaction conditions. Research on the acidolysis of tripalmitin (B1682551) using immobilized Rhizomucor miehei lipase demonstrated that the enzyme was more active at the sn-1 position than the sn-3 position, leading to the preferential synthesis of the chiral triglyceride 1-oleoyl-2,3-dipalmitoyl-sn-glycerol. dss.go.th This study highlighted that the degree of stereoselectivity was strongly dependent on the initial water activity (aw), with lower water activity resulting in greater selectivity. dss.go.th This principle is applicable to this compound synthesis, where controlling water content is key to achieving a specific stereoisomer.
Optimization of Bioreaction Conditions for this compound Yield
Achieving a high yield of this compound through enzymatic synthesis requires careful optimization of several interconnected reaction parameters.
Effect of Enzyme Type and Concentration
The choice of lipase is a primary determinant of reaction success. Different lipases exhibit varying levels of activity and selectivity towards the substrates. In a study comparing lipases for the synthesis of monoglycerides (B3428702) from crude glycerol and soybean oil, Novozym 435 (immobilized Candida antarctica lipase B) provided the highest yield (18.41%) compared to Lipozyme TL IM (Thermomyces lanuginosus) and Lipozyme RM IM (Rhizomucor miehei). nih.gov For the specific synthesis of 1,2(2,3)-diricinolein from 2-monoricinolein and ricinoleic acid, Rhizopus oryzae lipase (ROL) was found to be the most effective catalyst. nih.gov
Enzyme concentration directly influences the reaction rate. Generally, increasing the amount of enzyme leads to a faster reaction, as more active sites are available for catalysis. nih.govmonash.edu However, this effect plateaus when the substrate concentration becomes the limiting factor or if the enzyme itself causes mass transfer issues at high concentrations. monash.edu Optimization studies aim to find the ideal enzyme load that balances reaction speed and cost-effectiveness. For example, in the synthesis of isosorbide (B1672297) monoricinoleate, an optimal catalyst concentration of 6.2% (w/w) was identified. nih.gov Another study on monoglyceride production from crude glycerol determined the optimal Novozym 435 concentration to be 12.7% (w/w). nih.gov
| Enzyme | Source Organism | Reaction | Key Finding | Reference |
|---|---|---|---|---|
| Novozym 435 | Candida antarctica lipase B | Glycerolysis of soybean oil | Highest monoglyceride yield (18.41%) among tested lipases. | nih.gov |
| Lipozyme TL IM | Thermomyces lanuginosus | Glycerolysis of soybean oil | Lower yield compared to Novozym 435. | nih.gov |
| Lipozyme RM IM | Rhizomucor miehei | Glycerolysis of soybean oil | Lower yield compared to Novozym 435. | nih.gov |
| Rhizopus oryzae lipase (ROL) | Rhizopus oryzae | Hydrolysis of triricinolein | Highest yield of 2-monoricinolein (78%). | nih.gov |
Impact of Substrate Molar Ratios and Water Activity
The molar ratio of the substrates (glycerol and a ricinoleic acid source, such as castor oil or free ricinoleic acid) is a critical variable. According to Le Chatelier's principle, using an excess of one substrate can shift the reaction equilibrium towards product formation. In glycerolysis reactions for monoglyceride production, a higher molar ratio of glycerol to oil is often employed. This increases the glycerol concentration in the lipid phase, facilitating the conversion of di- and triglycerides into the desired monoglyceride. nih.gov One optimization study found the ideal molar ratio of crude glycerol to soybean oil to be 5.7:1 for maximizing monoglyceride yield. nih.gov
Water activity (aw) is another crucial parameter in enzymatic synthesis in non-aqueous or low-water systems. Lipases require a minimal amount of water to maintain their catalytically active conformation, but excess water can promote the reverse reaction (hydrolysis), thereby reducing the ester yield. Furthermore, as mentioned, water activity can significantly affect the stereoselectivity of the enzyme. dss.go.th In many systems, low water activity is preferred to maximize esterification. This is often achieved by performing the reaction under vacuum or by adding molecular sieves to the reaction medium to remove the water produced during esterification. researchgate.net
Influence of Reaction Temperature and Time
Temperature has a dual effect on enzymatic reactions. Increasing the temperature generally accelerates the reaction rate by increasing the kinetic energy of the molecules. snabbiology.co.ukcreative-enzymes.com However, each enzyme has an optimal temperature above which its structure begins to denature, leading to a rapid loss of activity. khanacademy.org For the synthesis of this compound and related esters, optimal temperatures are typically in the range of 40-80°C. For instance, the synthesis of isosorbide monoricinoleate was optimized at 63°C, nih.gov while another study on monoglyceride synthesis found an optimal temperature of 65.2°C. nih.gov
Reaction time is the duration required to reach maximum yield or reaction equilibrium. This is determined by monitoring the product concentration over time. For this compound synthesis, optimal times can vary widely depending on the other reaction conditions. Some highly efficient systems can achieve high yields in a few hours (e.g., 78% 2-monoricinolein in 3 hours), nih.gov while others may require longer periods (12 to 24 hours or more) to reach completion. nih.gov
| Product | Enzyme | Enzyme Conc. | Substrate Ratio | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| Monoglycerides | Novozym 435 | 12.7 wt% | 5.7:1 (Glycerol:Oil) | 65.2 °C | 12 h | 28.93% | nih.gov |
| Isosorbide Monoricinoleate | Immobilized Lipase | 6.2 wt% | N/A | 63 °C | 2 h | 93% | nih.gov |
| 2-Monoricinolein | Rhizopus oryzae lipase | N/A | N/A | N/A | 3 h | 78% | nih.gov |
Enzyme Immobilization Strategies for this compound Biocatalysis
A variety of materials have been used as supports, including natural polymers, synthetic resins, and inorganic materials like silica (B1680970). nih.govort.edu.uy The most common commercial immobilized lipase, Novozym 435, consists of Candida antarctica lipase B adsorbed onto a macroporous acrylic resin. researchgate.net Other supports, such as calcium carbonate (CaCO3), have also been used successfully. A lipase from Staphylococcus xylosus immobilized on CaCO3 showed remarkably enhanced thermal stability compared to its free form and was effective in synthesizing ricinoleic acid estolides in a solvent-free system, achieving a 65% conversion. researchgate.net
Immobilization can be achieved through several methods, including:
Adsorption: The enzyme binds to the support surface via weak forces like van der Waals or hydrogen bonds. This is a simple method, but enzyme leakage can occur. researchgate.net
Covalent Bonding: Strong chemical bonds are formed between the enzyme and the support, resulting in a very stable attachment.
Entrapment: The enzyme is physically trapped within the porous network of a support matrix, such as a sol-gel, as it is being formed. ort.edu.uy
Cross-Linking: Enzyme molecules are linked to each other using a bifunctional reagent, forming large, insoluble aggregates.
The choice of support and immobilization technique is critical as it can affect the enzyme's activity, stability, and selectivity. nih.gov
Novel Process Technologies for this compound Synthesis
To further enhance the efficiency of this compound synthesis, researchers are exploring novel process technologies that can overcome the limitations of conventional batch reactors.
Ultrasound-Assisted Synthesis: One major challenge in the glycerolysis of castor oil is the poor miscibility of the lipophilic oil and the hydrophilic glycerol phases. This creates a mass transfer limitation that slows down the reaction. Ultrasound assistance has emerged as a powerful tool to overcome this barrier. nih.govum.es The high-energy acoustic waves generate intense mixing and micro-emulsions, drastically increasing the interfacial area between the substrates and enhancing their contact with the enzyme's active site. nih.govmdpi.com This can lead to a significant increase in reaction rates and yields in shorter time frames, often under milder temperature conditions. nih.govchemrxiv.org
Ionic Liquids: Ionic liquids (ILs) are salts that are liquid at low temperatures (<100°C). They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. researchgate.net In the context of this compound synthesis, ILs can act as both the reaction medium and the catalyst. Basic ILs, such as 1-butyl-3-methylimidazolium imidazolide ([Bmim]Im), have been shown to be effective homogeneous catalysts for the glycerolysis of castor oil. In one study, using [Bmim]Im as a catalyst resulted in a this compound (MRO) yield of 75.77% under optimized conditions (180°C, 3 hours, 10% IL load), demonstrating the potential of ILs to enhance reaction selectivity and yield. researchgate.net
Application of Ionic Liquids in this compound Production
Ionic liquids (ILs) have emerged as promising catalysts and reaction media for the synthesis of this compound, primarily through the glycerolysis of castor oil. researchgate.netresearchgate.net ILs are salts with low melting points, possessing unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency. proionic.com In the context of this compound synthesis, basic ionic liquids have been shown to be effective homogeneous catalysts. researchgate.net
Research into the use of imidazole-based ionic liquids has demonstrated their potential in selectively producing this compound. researchgate.net A study systematically screened six different basic ILs: [Bmim]Im, [Bmim]OH, [Bmim]DCN, [Bmim]OAc, [Emim]OAc, and [Emim]Im. Among these, 1-butyl-3-methylimidazolium imidazolide ([Bmim]Im) was identified as the most effective catalyst for the glycerolysis of castor oil. researchgate.net The strong basicity and favorable thermal stability of [Bmim]Im contributed to its superior catalytic activity. researchgate.net
The optimization of reaction parameters is crucial for maximizing yield and conversion. Key variables investigated include reaction temperature, reaction time, IL catalyst load, and the molar ratio of substrates (castor oil to glycerol). Under optimized conditions, a high yield of this compound and significant conversion of the initial triacylglyceride (castor oil) were achieved. The results indicated that the use of [Bmim]Im as a catalyst enhanced the selectivity towards this compound. researchgate.net The activation energies for castor oil conversion and this compound formation were calculated to be 44.07 kJ/mol and 54.99 kJ/mol, respectively, providing insight into the reaction kinetics. researchgate.net
Table 1: Optimized Conditions for this compound Synthesis Using [Bmim]Im Catalyst A summary of the optimal reaction parameters and corresponding results for the glycerolysis of castor oil catalyzed by the ionic liquid 1-butyl-3-methylimidazolium imidazolide ([Bmim]Im).
| Parameter | Optimized Value |
| Catalyst | [Bmim]Im |
| Castor Oil/Glycerol Molar Ratio | 1:6 |
| IL Catalyst Load | 10% (wt) |
| Temperature | 180 °C |
| Reaction Time | 3 h |
| Max. This compound (MRO) Yield | 75.77% |
| Max. Triacylglyceride (TAG) Conversion | 96.67% |
| Data sourced from Kang, Y., Sun, S., & Wang, P. (2023). researchgate.net |
Ultrasonication in this compound Synthesis Enhancements
Ultrasonication has been recognized as a potent physical intensification technique for accelerating chemical reactions, including the synthesis of this compound and related compounds. nih.gov The primary mechanism behind this enhancement is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid subjected to high-intensity ultrasound. nih.govmdpi.com This collapse generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and liquid jets. nih.gov
The application of ultrasound in this compound synthesis, particularly in enzyme- or IL-catalyzed systems, offers several key advantages:
Enhanced Mass Transfer: In heterogeneous systems, such as the glycerolysis of oil (which is immiscible with glycerol), ultrasonication creates intense micro-mixing. This overcomes diffusion barriers by dispersing the substrates into a fine emulsion, dramatically increasing the interfacial area between the oil and glycerol phases and between the substrates and the catalyst. nih.govum.es
Increased Reaction Rates: The physical forces generated by cavitation can accelerate reaction kinetics, leading to a significant reduction in reaction time. acs.org
Improved Catalyst Efficiency: Ultrasonication can enhance the activity of catalysts by keeping their surfaces clean and active and by facilitating the transport of reactants to the catalytic sites. um.es
Research on the synthesis of methyl ricinoleate (a biodiesel derivative of ricinoleic acid) from castor oil using a Brønsted acid ionic liquid catalyst highlights the dramatic effect of sonication. The study showed that a 96% yield could be achieved in just 90 minutes with ultrasonication, whereas the same yield required 14 hours under silent (non-sonicated) conditions at the same temperature. acs.org This represents a nearly 10-fold reduction in reaction time. Similarly, in the enzymatic synthesis of other fatty acid esters, ultrasound assistance has been shown to be a critical tool for overcoming the mutual immiscibility of substrates, leading to high yields in short reaction times. nih.govchemrxiv.org
Table 2: Comparison of Reaction Time for Methyl Ricinoleate Synthesis With and Without Ultrasonication This table illustrates the significant reduction in reaction time achieved by applying ultrasonication to the synthesis of methyl ricinoleate from castor oil using a Brønsted acid ionic liquid catalyst.
| Synthesis Method | Temperature | Catalyst | Reaction Time | Biodiesel Yield |
| With Ultrasonication | 50 °C | BBAIL | 90 minutes | 96% |
| Without Ultrasonication | 50 °C | BBAIL | 14 hours | 96% |
| Data sourced from Kumar, D., Ali, A., & Fathima, A. (2018). acs.org |
Acyl Migration in this compound and Related Glycerides
Acyl migration is a significant non-enzymatic side reaction that occurs during the synthesis and transformation of glycerides, including this compound. It involves the intramolecular transfer of an acyl group between adjacent hydroxyl groups on the glycerol backbone. This isomerization, particularly the migration of the acyl group from the sn-2 position to the more thermodynamically stable sn-1 or sn-3 positions, complicates the production of specific structured lipids and can affect the final product yield and purity. semanticscholar.orgscribd.com Understanding the dynamics of this reaction is crucial for controlling the outcomes of both chemical and enzymatic processes involving this compound.
Factors Influencing Acyl Migration in this compound Systems
Several physical and chemical parameters have been identified as key influencers of the rate and extent of acyl migration in glyceride systems. semanticscholar.org These factors must be carefully controlled to minimize this unwanted side reaction.
Temperature and Reaction Time : The rate of acyl migration increases significantly with higher reaction temperatures, as dictated by Arrhenius' law. semanticscholar.org Prolonged reaction times, often required to reach equilibrium at lower temperatures, can also lead to an accumulation of diglycerides, which in turn magnifies the effect of acyl migration. semanticscholar.org
Water Activity and Solvents : Water activity can influence the activation energy of the migration reaction by affecting the electron distribution of the transition state. semanticscholar.org The polarity of the solvent also plays a critical role; higher polarity solvents such as chloroform (B151607) or acetone (B3395972) generally reduce the rate of acyl migration, though exceptions exist. semanticscholar.org
Enzyme and Support : The presence of an enzyme and its support material can promote acyl migration. semanticscholar.org The enzyme preparation's content is positively correlated with the extent of migration, and common supports like resins and silicas can also induce the reaction. semanticscholar.org
pH : The migration mechanism is sensitive to pH. It can be catalyzed under both acidic and alkaline conditions, with the specific mechanism speculated to be similar to that observed in other monoglycerides and related lysophospholipids. sioc-journal.cn
Substrate Structure : The structure of the fatty acid acyl group itself is a determining factor. The rate of acyl migration is faster for acyl groups that are branched, unsaturated, or have a shorter chain length. semanticscholar.org
The following table summarizes the primary factors that impact acyl migration in glyceride systems.
| Factor | Effect on Acyl Migration Rate | Reference |
| Temperature | Increases with higher temperature. | semanticscholar.org |
| Reaction Time | Increases with longer duration. | semanticscholar.org |
| Solvent Polarity | Generally decreases in higher polarity solvents. | semanticscholar.org |
| Water Activity | Influences activation energy; complex effect. | semanticscholar.org |
| pH | Catalyzed in both acidic and alkaline conditions. | sioc-journal.cn |
| Substrate Structure | Faster for branched, unsaturated, or short-chain acyl groups. | semanticscholar.org |
Kinetic Modeling of this compound Acyl Migration
To better understand and predict the behavior of this compound in reaction systems, kinetic models have been developed that incorporate the effects of acyl migration. rsc.org These models are essential for quantitatively describing the entire reaction process, which includes both the desired enzymatic conversion and the concurrent non-enzymatic isomerization.
A prominent approach involves developing a comprehensive kinetic model based on the Ping-Pong Bi-Bi mechanism for lipase catalysis, which is expanded to include the stepwise hydrolysis of triglycerides down to glycerol. rsc.org Crucially, this model integrates reaction pathways for the non-enzymatic acyl migration of both diacylglycerol and monoacylglycerol isomers. rsc.org By applying such a model to the hydrolysis of a parent oil, it becomes possible to estimate the kinetic constants for each step. rsc.org This allows for a comprehensive and quantitative assessment of a lipase's stereoselective nature while accounting for the dynamic equilibrium between glyceride isomers caused by migration. rsc.org The migration itself is modeled as a reversible first-order reaction between the isomers (e.g., sn-2-monoricinolein and sn-1-monoricinolein), characterized by forward and reverse kinetic constants (k1 and k-1). researchgate.net
Enzymatic Reaction Kinetics of this compound Transformations
The enzymatic conversion of this compound is primarily achieved using lipases (triacylglycerol acyl hydrolases, EC 3.1.1.3), which catalyze the hydrolysis or synthesis of ester bonds. redalyc.orgwikipedia.org The efficiency and outcome of these transformations are governed by the principles of enzyme kinetics, including the lipase's specificity for different this compound isomers and the reaction rates under various conditions. numberanalytics.com
Substrate Specificity of Lipases Towards this compound Isomers
Lipases exhibit significant diversity in their substrate specificity, particularly in their regioselectivity towards the glycerol backbone. wikipedia.org Many commercially important lipases are sn-1,3 specific, meaning they selectively catalyze reactions at the outer (sn-1 and sn-3) positions of a glyceride. researchgate.net This specificity is a powerful tool for analytical and synthetic purposes.
Researchers have utilized the distinct regioselectivity of different lipases to identify and separate the sn-2 and sn-1(3) isomers of glyceryl monoricinoleate (GMR). researchgate.netresearchgate.net For instance, a sn-1,3 specific lipase like that from Thermomyces lanuginosus (TLL) will primarily hydrolyze the sn-1(3) isomer, leaving the sn-2 isomer largely intact. researchgate.net In contrast, a non-specific lipase can hydrolyze both.
Reaction Rate Analysis in this compound Enzymatic Conversions
The analysis of reaction rates in enzymatic conversions of this compound and its parent oils is fundamental to understanding enzyme efficiency and optimizing process parameters. numberanalytics.comsolubilityofthings.com The kinetics of these reactions are often described by the Michaelis-Menten model, which relates the initial reaction rate (v₀) to the substrate concentration ([S]). libretexts.org Key parameters derived from this model are:
Vmax (Maximum Velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org
Km (Michaelis Constant) : The substrate concentration at which the reaction rate is half of Vmax, indicating the affinity of the enzyme for the substrate. libretexts.org
kcat (Turnover Number) : The maximum number of substrate molecules converted to product per enzyme active site per unit of time. libretexts.org
Kinetic studies on the hydrolysis of castor oil, the natural triglyceride source of ricinoleic acid, provide insight into the enzymatic transformation leading to this compound. For example, the lipase from Pseudomonas sp. f-B-24 has been characterized for this reaction. researchgate.net
The following table presents kinetic data for the hydrolysis of castor oil by a specific lipase.
| Parameter | Value | Unit | Conditions | Reference |
| Optimal Temperature | 40 | °C | - | researchgate.net |
| Apparent Km | 416 | g/L | - | researchgate.net |
| Vmax | 110 | µmol·mg⁻¹·min⁻¹ | - | researchgate.net |
Reaction rates are influenced by factors including enzyme concentration, substrate concentration, temperature, and pH. numberanalytics.com By analyzing these rates, researchers can determine the optimal conditions for maximizing the yield of desired products like this compound while potentially minimizing side reactions such as acyl migration. solubilityofthings.com
Derivatization and Subsequent Chemical Transformations of Monoricinolein
Synthesis of Diricinolein and Other Acylglycerols from Monoricinolein
This compound is a key precursor in the synthesis of diricinolein and other structured acylglycerols. These syntheses can be achieved through enzymatic processes, which are favored for their specificity and mild reaction conditions, preventing unwanted side reactions like acyl migration. google.com
One prominent method for synthesizing 1,2(2,3)-diricinolein involves the lipase-catalyzed esterification of 2-monoricinolein. mdpi.com This process begins with the production of 2-monoricinolein through the lipase-catalyzed hydrolysis of triricinolein (B104778), the main component of castor oil. mdpi.com Subsequently, the isolated 2-monoricinolein is esterified with ricinoleic acid, using a lipase (B570770) as the catalyst, to yield 1,2(2,3)-diricinolein. mdpi.com A study investigating various lipases found that Rhizopus oryzae lipase (ROL) in diisopropyl ether (DIPE) provided a high yield of 1,2(2,3)-diricinolein. mdpi.com
The synthesis of other acylglycerols from this compound can be achieved by employing different fatty acids as acyl donors in the esterification reaction. This allows for the creation of structured lipids with specific fatty acid compositions at defined positions on the glycerol (B35011) backbone. The enzymatic approach, particularly with 1,3-specific lipases, is crucial for producing structured triacylglycerols by first creating a 2-monoacylglycerol, which can then be acylated with desired fatty acids at the sn-1 and sn-3 positions. d-nb.info This methodology is valuable for producing tailor-made lipids for various applications in the food and pharmaceutical industries. nih.govnih.gov
Below is a table summarizing the enzymatic synthesis of diricinolein from this compound.
| Step | Reactants | Catalyst | Solvent | Product | Yield | Purity | Reference |
| 1. Hydrolysis | Triricinolein | Rhizopus oryzae lipase (ROL) | Diisopropyl ether (DIPE) | 2-Monoricinolein | 78% | - | mdpi.com |
| 2. Esterification | 2-Monoricinolein, Ricinoleic acid | Rhizopus oryzae lipase (ROL) | Diisopropyl ether (DIPE) | 1,2(2,3)-Diricinolein | 58% | 97.2% | mdpi.com |
Conversion of this compound to Biolubricants and Specialty Esters
This compound, and its constituent ricinoleic acid, are valuable renewable feedstocks for the production of environmentally friendly biolubricants and a variety of specialty esters. researchgate.netikm.org.my The inherent lubricity, biodegradability, and low toxicity of vegetable oil-based lubricants make them attractive alternatives to petroleum-based products. rsc.org Chemical modifications such as esterification and transesterification are employed to enhance the properties of these bio-based oils, including their thermal and oxidative stability. researchgate.net
The conversion of this compound into biolubricants typically involves esterification or transesterification reactions. In esterification, this compound can be reacted with an alcohol to produce an ester. ikm.org.my For instance, the fatty acids derived from castor oil, primarily ricinoleic acid, can be esterified with polyhydric alcohols like trimethylolpropane (B17298) (TMP) to synthesize polyol esters. jseejournal.com These esters often exhibit improved thermal stability compared to the original oil. jseejournal.com
Transesterification involves the reaction of this compound with another ester or an alcohol in the presence of a catalyst to exchange the acyl groups, leading to the formation of new esters with desired properties. researchgate.net This process is a common method for producing biodiesel and can also be adapted for creating biolubricant base stocks. biorxiv.org The hydroxyl group in the ricinoleic acid moiety of this compound offers a site for further chemical modifications, allowing for the synthesis of a diverse range of specialty esters with applications in cosmetics, food, and pharmaceuticals. researchgate.net
The following table outlines the general pathways for converting this compound derivatives into biolubricants and specialty esters.
| Reaction | Reactants | Product Type | Key Benefits | Applications |
| Esterification | This compound (or its fatty acid) + Alcohol (e.g., polyols) | Polyol Esters | Enhanced thermal stability, improved lubricity | High-performance biolubricants |
| Transesterification | This compound + Alcohol/Ester | Fatty Acid Esters | Biodegradability, renewability | Biolubricant base stocks, biodiesel |
| Chemical Modification | This compound (utilizing the hydroxyl group) | Specialty Esters | Varied functional properties | Cosmetics, food additives, pharmaceuticals |
This compound as an Intermediate in Lipid Biosynthesis Pathways
In lipid metabolism, monoacylglycerols serve as crucial intermediates in the synthesis of di- and triacylglycerols. The primary route for the formation of triacylglycerols from monoacylglycerols in animals is the monoacylglycerol acyltransferase (MGAT) pathway. nih.gov This pathway is particularly significant in the small intestine for the absorption of dietary fats. nih.gov
The MGAT pathway involves the acylation of a monoacylglycerol at the sn-2 position by a monoacylglycerol acyltransferase (MGAT) enzyme to form a diacylglycerol. nih.gov This diacylglycerol can then be further acylated by a diacylglycerol acyltransferase (DGAT) to produce a triacylglycerol. nih.gov Therefore, this compound can act as a substrate for MGAT enzymes, leading to the formation of diricinolein, which is then converted to triricinolein.
While the Kennedy pathway is the main route for the de novo synthesis of phospholipids (B1166683) like phosphatidylcholine, it also involves diacylglycerol as a key intermediate. nih.govnih.gov In this pathway, glycerol-3-phosphate is sequentially acylated to form phosphatidic acid, which is then dephosphorylated to yield diacylglycerol. researchgate.net This diacylglycerol can then enter pathways for triacylglycerol synthesis. In the context of plants that produce ricinoleic acid, it is understood that this unusual fatty acid is synthesized on phosphatidylcholine and then incorporated into triacylglycerols. nih.gov This implies a pathway where ricinoleoyl-containing diacylglycerols are formed, which could potentially be derived from the acylation of this compound.
The table below summarizes the key enzymes and transformations involving this compound as an intermediate in lipid biosynthesis.
| Pathway | Key Enzyme | Substrate | Product | Subsequent Fate |
| Monoacylglycerol Acyltransferase (MGAT) Pathway | Monoacylglycerol Acyltransferase (MGAT) | This compound | Diricinolein | Acylation to Triricinolein by DGAT |
| Kennedy Pathway (indirect involvement) | Diacylglycerol Acyltransferase (DGAT) | Diacylglycerol (potentially derived from this compound) | Triacylglycerol | Storage in lipid droplets |
Advanced Analytical Techniques for Monoricinolein Characterization
Chromatographic Separation and Identification of Monoricinolein and its Isomers
Chromatography is a fundamental technique for separating components from a mixture. For this compound, which can exist as two primary regioisomers, sn-1-monoricinolein and sn-2-monoricinolein, chromatographic methods are indispensable for their isolation and quantification.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating the regioisomers of this compound. A study reports a reverse-phase HPLC (RP-HPLC) method specifically developed for the separation of Glyceryl MonoRicinoleate (GMR) isomers. nih.gov In RP-HPLC, a nonpolar stationary phase (such as C18) is used with a more polar mobile phase. The separation is based on the differential partitioning of the isomers between the two phases; the subtle differences in the polarity of the sn-1 and sn-2 isomers allow for their resolution. nih.govaga-analytical.com.pl
The mobile phase typically consists of a mixture of organic solvents like acetonitrile (B52724) and water, sometimes with additives like formic acid to improve peak shape and ionization efficiency. shodexhplc.commdpi.com The gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of various components in a mixture. shodexhplc.com
Coupling HPLC with Mass Spectrometry (MS) provides a highly sensitive and specific detection method. As the separated isomers elute from the HPLC column, they are introduced into the mass spectrometer. The MS detector ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), confirming the molecular weight of the this compound isomers. nih.gov Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion and analyzing the resulting daughter ions, which provides information about the molecule's structure. mdpi.combohrium.com This combination of techniques is crucial for the unambiguous identification and quantification of this compound isomers in complex samples. nih.gov
Thin-Layer Chromatography (TLC) is a versatile, rapid, and cost-effective method for the separation and qualitative analysis of lipids like this compound. longdom.orggerli.com The technique utilizes a stationary phase, typically a thin layer of silica (B1680970) gel or alumina (B75360) coated on a plate, and a liquid mobile phase. longdom.orgnih.gov For separating monoacylglycerols, normal-phase TLC with a silica gel plate is common. The sample is spotted at the base of the plate, which is then placed in a chamber containing the mobile phase. As the solvent moves up the plate by capillary action, it separates the components based on their differential affinity for the stationary and mobile phases. longdom.org
A typical mobile phase for separating lipids might consist of a mixture of nonpolar and polar solvents, such as hexane, diethyl ether, and acetic acid. gerli.com The separation of this compound from other glycerides (diricinolein, triricinolein) and free ricinoleic acid is readily achieved due to differences in polarity.
After development, the separated spots are visualized. Since lipids are often colorless, various visualization techniques are employed. Common methods include:
Iodine Vapor: The plate is placed in a chamber containing iodine crystals. Iodine adsorbs onto the lipid spots, rendering them as brown or yellow spots. researchgate.net
Primuline (B81338) Spray: Spraying the plate with a primuline solution and viewing it under UV light reveals lipids as fluorescent spots. gerli.com
Phosphomolybdic Acid: Spraying with a phosphomolybdic acid solution followed by heating causes lipid spots to appear as dark blue-green spots on a yellow-green background.
While primarily a qualitative tool, TLC can be used for semi-quantitative analysis when combined with densitometry. longdom.orgresearchgate.net
Spectroscopic Analysis for this compound Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds. jchps.comslideshare.net Both ¹H-NMR and ¹³C-NMR are used to provide detailed information about the carbon-hydrogen framework of this compound.
¹H-NMR Spectroscopy provides information about the different types of protons in the molecule based on their chemical environment. slideshare.net Key expected signals for this compound would include those for the glycerol (B35011) backbone protons, the olefinic protons of the double bond, the proton on the carbon bearing the hydroxyl group, and the various methylene (B1212753) and methyl protons of the fatty acid chain.
¹³C-NMR Spectroscopy provides information on the different carbon atoms in the molecule. magritek.com Due to the larger chemical shift range, it often provides better resolution than ¹H-NMR for complex molecules. magritek.com Key signals for this compound include the carbonyl carbon of the ester group, the carbons of the glycerol backbone, the olefinic carbons, the carbon atom attached to the hydroxyl group, and the aliphatic carbons of the ricinoleic acid chain.
The table below summarizes the expected chemical shifts for the key nuclei in this compound.
| Group | Nucleus | Expected Chemical Shift (δ) in ppm | Description |
| Ester Carbonyl | ¹³C | 170-175 | Signal for the C=O group of the ester linkage. |
| Glycerol Backbone | ¹H / ¹³C | 3.5-5.3 (¹H), 60-75 (¹³C) | Signals for the CH and CH₂ groups of the glycerol moiety. The specific shifts differentiate the esterified and free hydroxyl positions. |
| Olefinic Group | ¹H / ¹³C | 5.3-5.6 (¹H), 125-135 (¹³C) | Signals for the -CH=CH- group in the ricinoleic acid chain. |
| Hydroxyl-bearing Carbon | ¹H / ¹³C | ~3.6 (¹H), ~71 (¹³C) | Signal for the CH group attached to the -OH functional group on the fatty acid chain. |
| Aliphatic Chain | ¹H / ¹³C | 0.8-2.4 (¹H), 14-40 (¹³C) | A series of signals corresponding to the terminal methyl (CH₃) and the various methylene (CH₂) groups along the fatty acid chain. |
This is an interactive data table based on typical chemical shift ranges for the specified functional groups. semanticscholar.orgresearchgate.net
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. masterorganicchemistry.com When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. masterorganicchemistry.com The resulting spectrum shows absorption bands that are characteristic of specific functional groups. For this compound, the key functional groups are the hydroxyl group (-OH), the ester group (C=O), C-O bonds, and the aliphatic C-H bonds.
The table below details the characteristic IR absorption bands for this compound.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |
| Alkane C-H | C-H Stretch | 2850-2960 | Strong |
| Ester Carbonyl (C=O) | C=O Stretch | 1735-1750 | Strong |
| Alkene (C=C) | C=C Stretch | 1640-1680 | Medium, Sharp |
| Ester C-O | C-O Stretch | 1150-1250 | Strong |
This is an interactive data table based on established IR absorption frequencies for organic functional groups. masterorganicchemistry.comlibretexts.orgthermofisher.com
The presence of a broad band around 3200-3600 cm⁻¹ is a clear indication of the hydroxyl group, while the strong, sharp peak around 1740 cm⁻¹ confirms the ester linkage.
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. chemguide.co.uk It provides information about the molecular weight and elemental composition of a compound. In addition, the fragmentation pattern of the molecule upon ionization can be used for structural elucidation. chemguide.co.uklibretexts.org
When this compound is analyzed by MS, it first forms a molecular ion (M⁺) or a protonated molecule ([M+H]⁺), depending on the ionization technique used (e.g., Electron Ionization or Electrospray Ionization). The m/z value of this ion confirms the molecular weight of the compound.
The molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. libretexts.org For this compound, key fragmentation pathways would include:
Loss of water ([M-H₂O]⁺): A common fragmentation for alcohols, resulting from the loss of the hydroxyl group.
Cleavage of the ester bond: This can lead to fragments representing the fatty acid (ricinoleoyl) portion or the glycerol backbone.
Fragmentation along the fatty acid chain: Cleavage at various points along the hydrocarbon chain produces a series of ions separated by 14 mass units (-CH₂-). libretexts.org
The table below lists some of the expected key ions in the mass spectrum of this compound.
| Ion | Description | Expected m/z (approx.) |
| [M+H]⁺ | Protonated Molecular Ion | 375.3 |
| [M+Na]⁺ | Sodium Adduct | 397.3 |
| [M-H₂O+H]⁺ | Loss of Water | 357.3 |
| [RCO]⁺ | Acylium ion (Ricinoleoyl) | 295.2 |
| [M-RCOOH]⁺ | Loss of Ricinoleic Acid | 75.0 |
This is an interactive data table based on the calculated molecular weight of this compound (C₂₁H₄₀O₅) and common fragmentation patterns for monoacylglycerols and alcohols. libretexts.orglibretexts.orgresearchgate.net
Purity Assessment and Quantitative Determination of this compound
The accurate assessment of purity and the quantitative determination of this compound are critical for its characterization and application in various scientific and industrial fields. A range of advanced analytical techniques are employed to ascertain the percentage of this compound in a sample and to quantify it in different matrices. These methods primarily include chromatographic and spectroscopic techniques, each offering distinct advantages in terms of selectivity, sensitivity, and accuracy.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of monoglycerides (B3428702) like this compound. aocs.org Coupled with an Evaporative Light Scattering Detector (ELSD), HPLC provides a robust method for quantification without the need for chromophores in the analyte. aocs.orgresearchgate.net Gas Chromatography (GC), following a derivatization step to increase volatility, is another powerful tool for the detailed analysis of mono- and diglycerides. researchgate.net Furthermore, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a precise, non-destructive method for the simultaneous quantification of various glycerides, including their positional isomers. nih.gov
Purity Profile of Monoglycerides
Commercial preparations of monoglycerides, including those of ricinoleic acid, are typically mixtures containing the primary monoglyceride along with minor components such as diglycerides and triglycerides. The purity of these products is a key quality parameter. Gas chromatography is often employed to determine the composition of such mixtures. The following table illustrates typical purity profiles of commercially available distilled monoglycerides, highlighting that diglycerides are often the main impurity.
| Monoglyceride Sample ID | Monoglyceride (wt %) | Diglyceride (wt %) | Triglyceride (wt %) |
|---|---|---|---|
| AI90NLK | 95.01 | 3.88 | 1.11 |
| AI90AB | 96.12 | 3.13 | 0.75 |
| AI90PBK | 93.32 | 5.35 | 1.33 |
Quantitative Determination by Chromatographic Methods
Chromatographic techniques are widely used for the quantitative determination of this compound. The choice of method often depends on the sample matrix and the required sensitivity.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): This method is particularly suitable for the analysis of lipids that lack a UV-absorbing chromophore. The separation is typically achieved on a normal-phase silica column with a gradient elution system. The ELSD provides a response proportional to the mass of the analyte, allowing for quantification against a standard curve.
Gas Chromatography (GC): For GC analysis, the hydroxyl groups of this compound are derivatized, commonly through silylation, to increase their volatility. A Flame Ionization Detector (FID) is typically used for quantification. This method offers high resolution and sensitivity.
The performance of these chromatographic methods is validated through several key parameters, as exemplified in the following table for a typical lipid analysis.
| Validation Parameter | Typical Performance Data (GC) | Typical Performance Data (HPLC) |
|---|---|---|
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.001 mg/g | 0.005 mg/g |
| Limit of Quantification (LOQ) | 0.003 mg/g | 0.016 mg/g |
| Accuracy (Recovery %) | 97.10 ± 0.13 | 93.33 ± 0.22 |
| Precision (RSD %) | < 2.0 | < 3.0 |
Quantitative Determination by Spectroscopic Methods
Quantitative ¹H NMR (qNMR) Spectroscopy: This technique provides both structural and quantitative information simultaneously. nih.gov By integrating the signals of specific protons in the this compound molecule and comparing them to the integral of a known amount of an internal standard, the absolute quantity of this compound can be determined. nih.govox.ac.ukcore.ac.ukjeol.com qNMR is advantageous as it is non-destructive and does not require calibration curves for each component in a mixture. nih.gov The method's performance can be rigorously validated.
Below is a table summarizing typical validation parameters for the quantitative analysis of a glyceride using qNMR.
| Validation Parameter | Typical Performance Data (qNMR) |
|---|---|
| Linearity (R²) | > 0.999 |
| Accuracy (Recovery %) | 99.83 ± 1.46 |
| Precision (RSD %) | < 1.5 |
| Robustness | Unaffected by minor changes in acquisition parameters |
Biological Activities and Pharmacological Implications of Monoricinolein
Antimicrobial Efficacy of Monoricinolein
Monoglycerides (B3428702), including this compound, are recognized for their antimicrobial properties. Their effectiveness stems from their molecular structure, which allows them to interact with and disrupt microbial cell membranes.
Antifungal Activity against Specific Microorganisms (e.g., Aspergillus niger)
Aspergillus niger is a common fungus that can cause spoilage in food and agricultural products. Research into natural antifungal agents has shown that certain monoglycerides exhibit inhibitory effects against this mold. For instance, studies on monolaurin, a monoglyceride derived from lauric acid, have demonstrated its ability to inhibit the spore germination of Aspergillus niger. One study found that monolauroylglycerol at concentrations between 0.2 and 1.8 mmol/L caused the highest inhibition of spore outgrowths. researchgate.net The inhibitory effect was related to the purity of the substance, with a higher content of 1-lauroylglycerol leading to increased inhibition of spore germination. researchgate.net
While direct and extensive data on this compound's activity against A. niger is limited in the reviewed literature, the known antifungal properties of similar monoglycerides suggest its potential as an antifungal agent. The efficacy of such compounds often depends on the concentration and the specific fungal strain.
Table 1: Antifungal Activity of Select Monoglycerides Against Aspergillus niger
| Compound | Concentration Range for Inhibition | Observed Effect |
|---|
Note: This table is based on data for monolauroylglycerol as a proxy for monoglyceride antifungal activity due to limited specific data on this compound.
Antibacterial Activity against Pathogenic Strains (e.g., Gram-positive cocci)
This compound's parent fatty acid, ricinoleic acid, and other monoglycerides have demonstrated notable activity against pathogenic bacteria, particularly Gram-positive cocci. Glycerol (B35011) monolaurate (GML), for example, exhibits potent bactericidal activity against a wide range of Gram-positive bacteria. nih.gov It has been shown to be effective against organisms like Staphylococcus aureus and Streptococcus pyogenes. nih.gov
The antibacterial efficacy of these compounds is significant, as they can inhibit bacterial growth and, in some cases, the production of exotoxins. nih.gov Studies on GML have shown it to be effective at concentrations of ≥50 μg/ml against various bacteria, including mycobacterial species which are known for their complex fatty acid compositions. nih.gov This suggests that this compound could possess similar capabilities in combating Gram-positive pathogenic strains.
Proposed Mechanisms of Antimicrobial Action
The primary mechanism by which monoglycerides like this compound exert their antimicrobial effects is through the disruption of the cell membrane. patsnap.com Their amphiphilic nature, possessing both a hydrophilic glycerol head and a hydrophobic fatty acid tail, allows them to integrate into the lipid bilayer of microbial cell membranes. patsnap.com
This integration disrupts the membrane's structural integrity, leading to several detrimental effects for the microbe:
Increased Permeability : The disruption creates pores or channels in the membrane, causing it to become leaky. patsnap.com
Loss of Vital Components : Essential cellular components, such as ions and metabolites, leak out of the cell, leading to a collapse of metabolic functions. patsnap.com
Inhibition of Cellular Processes : The altered membrane potential can interfere with crucial cellular processes, including enzyme activity and nutrient transport.
Some monoglycerides, like glycerol monolaurate, have also been found to interfere with microbial communication systems, such as quorum sensing. patsnap.com By disrupting these signaling pathways, they can inhibit the coordination of bacterial activities like biofilm formation and the production of virulence factors. patsnap.com This physical mode of action is advantageous as it is less likely to induce the development of microbial resistance compared to conventional antibiotics that target specific biochemical pathways. patsnap.com
Cytotoxic Activity of this compound in Cellular Models
The cytotoxic potential of compounds is a critical area of investigation, particularly for their implications in pharmacology. Research into the cytotoxic effects of various lipids and fatty acid derivatives provides a framework for understanding the potential activity of this compound.
For example, studies on other complex lipids, such as 2-oleyl-1,3-dipalmitoyl-glycerol (ODG), have been conducted to evaluate their effects on cell viability. In tests using Allium cepa, the ODG compound, at a concentration of 0.2 mg/mL, demonstrated slight cytotoxicity, as indicated by a decrease in mitotic indexes. nih.gov However, it did not induce significant chromosomal alterations, suggesting a lack of mutagenic effect at the tested concentrations. nih.gov
In another study, the cytotoxic activity of the marine-derived sesquiterpenoid hydroquinone, avarol (B1665835), was evaluated against several human cancer cell lines. mdpi.com The results showed significant cytotoxic potency, with the highest activity observed against HeLa cervix adenocarcinoma cells (IC₅₀ value of 10.22 ± 0.28 μg/mL). mdpi.com While these compounds are structurally different from this compound, the research highlights the methodologies used to assess cytotoxicity and the potential for lipid-related molecules to exhibit such activity.
Table 2: Example of Cytotoxic Activity of Avarol in Human Cancer Cell Lines
| Cell Line | Type | IC₅₀ Value (μg/mL) |
|---|---|---|
| HeLa | Cervix Adenocarcinoma | 10.22 ± 0.28 mdpi.com |
| LS174 | Colon Adenocarcinoma | Not specified |
| A549 | Non-small-cell Lung Carcinoma | Not specified |
Note: This table presents data for avarol to illustrate how cytotoxic activity is measured and reported in cellular models, as direct IC₅₀ values for this compound were not available in the reviewed sources.
Further research is necessary to specifically determine the cytotoxic profile of this compound across various cell lines and to understand its mechanism of action at the cellular level.
Monoricinolein in Advanced Functional Materials and Colloidal Systems
Surface Active Properties and Role as a Biosurfactant
Monoricinolein, a monoglyceride of ricinoleic acid, is recognized as a renewable and biodegradable non-ionic surfactant derived from castor oil. researchgate.netresearchgate.net Its amphiphilic nature, stemming from a hydrophilic glycerol (B35011) head and a lipophilic ricinoleic acid tail, allows it to act as a surface-active agent. These agents function by adsorbing at fluid-fluid interfaces, such as oil-water or air-water, a property that underpins their utility as emulsifiers, wetting agents, and detergents. nih.govmedcraveonline.com
As a biosurfactant, this compound presents an environmentally compatible alternative to synthetic surfactants, offering advantages like lower toxicity and high biodegradability. nih.govmedcraveonline.com The effectiveness of a surfactant is often characterized by its ability to lower surface and interfacial tension and its critical micelle concentration (CMC), the concentration above which surfactant molecules self-assemble into micelles. Research has demonstrated that this compound effectively reduces interfacial tension (IFT). researchgate.net For instance, a synthesized non-ionic surfactant based on this compound was shown to lower the IFT between water and oil from 30 dynes/cm to 14 dynes/cm. researchgate.net While one study noted that the light scattering from this compound in benzene (B151609) was too minimal to measure a CMC, other research focusing on its production has successfully measured the CMC of resulting surfactant solutions through methods like turbidity, density, and conductivity measurements. researchgate.netdss.go.th This confirms its ability to form micelles, a key characteristic of surface-active agents. researchgate.net
The unique properties of biosurfactants, such as their stability under various pH and temperature conditions and their specific action, make them suitable for a wide array of applications, from environmental remediation to pharmaceuticals. medcraveonline.com
Table 1: Physicochemical and Surfactant Properties of this compound-based Surfactants This table is generated based on data from multiple sources and research studies.
| Property | Value/Observation | Source(s) |
|---|---|---|
| Chemical Type | Non-ionic surfactant, Monoglyceride | researchgate.netresearchgate.net |
| Origin | Derived from Castor Oil (renewable) | researchgate.net |
| Biodegradability | Considered biodegradable | researchgate.netnih.gov |
| Physical State | Pale yellow to amber liquid or semi-solid | cymitquimica.com |
| Solubility | Soluble in oils, limited solubility in water | cymitquimica.com |
| Interfacial Tension (IFT) Reduction | Reduced IFT from 30 to 14 dynes/cm | researchgate.net |
| Critical Micelle Concentration (CMC) | Measurable via conductivity, density, and turbidity | researchgate.net |
| Primary Function | Emulsifier, Surface-active agent | researchgate.netcymitquimica.com |
Emulsification and Stabilization Mechanisms in this compound-Containing Systems
This compound, also known as glyceryl ricinoleate (B1264116), is an effective emulsifying agent, particularly for creating and stabilizing oil-in-water (O/W) and water-in-oil (W/O) emulsions. cymitquimica.comatamankimya.comgoogle.com Its ability to stabilize these otherwise thermodynamically unstable mixtures is fundamental to its application in the pharmaceutical, cosmetic, and food industries. cymitquimica.com
The primary mechanism by which this compound stabilizes an emulsion involves two key actions:
Reduction of Interfacial Tension : As an amphiphilic molecule, this compound positions itself at the interface between the oil and water phases. This reduces the interfacial tension, or the energy required to create new surface area, which facilitates the breakup of the dispersed phase into smaller droplets. cymitquimica.comresearchgate.net
Formation of a Protective Film : The adsorbed this compound molecules form a physical barrier around the dispersed droplets. This film prevents the droplets from coalescing, or merging, when they collide. cerealsgrains.org In some systems involving monoglycerides (B3428702), this interfacial film can crystallize into a stable alpha-crystalline form, creating a wax-like, protective coating that encapsulates the oil droplets and prevents them from interfering with the continuous phase. cerealsgrains.org
The stability of emulsions containing this compound is also governed by steric and electrostatic stabilization. cerealsgrains.org
Steric Stabilization : The hydrophilic glycerol heads of the this compound molecules extend into the aqueous phase, creating a hydrated layer. When two droplets approach each other, these layers create a repulsive force that prevents them from getting close enough to merge.
Electrostatic Stabilization : Although this compound is a non-ionic surfactant, impurities or interactions with other components in a formulation can lead to the development of a surface charge on the droplets. This results in electrostatic repulsion between like-charged droplets, further contributing to the stability of the emulsion.
Patents have cited the use of this compound and its derivatives, like polyglyceryl ricinoleate, in complex emulsifier systems for products such as frozen confectionary coatings and water-in-oil emulsion inks, highlighting its role in achieving stable emulsions. google.comgoogle.com
This compound in Colloidal Dispersions and Self-Assembly Studies
Colloidal dispersions consist of particles of one substance dispersed in a continuous phase of another. mdpi.com The self-assembly of molecules into ordered colloidal structures is a process driven by thermodynamics to minimize the free energy of a system. jpionline.org Monoglycerides, including this compound, are well-known for their complex self-assembly and phase behavior, particularly in nonpolar solvents like vegetable oil, where they are used as organogelators. nih.gov
In a hydrophobic medium, the self-assembly of this compound is driven by the interaction between the polar glycerol heads. These hydrophilic heads aggregate to shield themselves from the nonpolar environment, leading to the formation of inverse or reverse structures. nih.gov Research on C18 monoglycerides (the same fatty acid chain length as this compound) has elucidated this behavior:
Inverse Lamellar Phase (Lα) : Upon cooling from a melt in oil, monoglycerides first self-assemble into an inverse lamellar phase. In this structure, the glycerol heads form hydrogen-bonded sheets, with the fatty acid chains extending outwards into the oil phase. nih.govmdpi.com
Crystallization and Polymorphism : Further cooling causes the aliphatic tails to crystallize, which traps the oil and forms a gel network. nih.gov Monoglycerides exhibit polymorphism, meaning they can crystallize into different forms. They typically first form a metastable sub-α polymorph. Over time, especially during storage, this will transition to the most stable β-polymorph. mdpi.com The specific polymorphic transitions can be controlled by factors like temperature and applied shear. mdpi.com
Reverse Micelle Formation : At elevated temperatures in nonpolar oils, monoglycerides can form an isotropic single-phase liquid containing reverse micelles. nih.gov Studies on similar monoglycerides have shown these can be rod-like, with their length influenced by temperature, surfactant concentration, and the nature of the oil. nih.gov This behavior indicates that this compound can be used to create structured colloidal dispersions in non-aqueous systems.
This capacity for self-assembly into various structures—from lamellar sheets to inverse micelles—makes this compound a versatile component in the study of colloidal science and the formulation of structured materials like oleogels. nih.gov
Future Perspectives and Research Challenges for Monoricinolein
Development of More Efficient and Sustainable Monoricinolein Production Methods
The transition towards a bio-based economy necessitates the development of green and sustainable chemical processes. For this compound, this involves moving beyond conventional chemical synthesis to more environmentally benign methods, primarily centered around enzymatic catalysis and the use of novel solvent systems.
Current research has demonstrated the feasibility of producing this compound through the glycerolysis of castor oil or the esterification of ricinoleic acid and glycerol (B35011), often employing lipases as biocatalysts. researchgate.net Lipases, such as those from Candida antarctica (Novozym 435) and Rhizomucor miehei, are valued for their high selectivity, which can lead to higher purity products under mild reaction conditions. researchgate.netresearchgate.net However, significant challenges remain. The stability and reusability of these enzymes are critical for economic viability. researchgate.net Immobilization of lipases on supports can enhance stability, but issues such as enzyme desorption, mechanical fragility of the support, and dissolution in organic media present ongoing hurdles. researchgate.net Future research will need to focus on developing more robust immobilization techniques and exploring novel, highly stable enzymes, potentially sourced from extremophilic microorganisms that can withstand harsh industrial conditions. nih.gov
Elucidation of Broader Biological Activities and Molecular Targets
Preliminary studies have indicated that this compound and other monoacylglycerols possess interesting biological properties, including antimicrobial and cytotoxic activities. csic.es For instance, various 1-monoacylglycerols have shown moderate cytotoxic activity against cancer cell lines, with some demonstrating notable effects against human breast adenocarcinoma (MCF7) cells. csic.es The antimicrobial effects are also significant, with some monoacylglycerols being more effective than others against certain bacterial strains. csic.es
However, a significant research gap exists in understanding the precise molecular mechanisms and specific cellular targets underlying these activities. The presence of the hydroxyl group and the cis-double bond in the ricinoleic acid backbone of this compound likely plays a crucial role in its interaction with biological membranes and proteins, but the specifics remain largely uncharacterized. nih.gov Future research must pivot towards a more in-depth mechanistic understanding. This includes identifying specific protein receptors, signaling pathways, or enzyme systems that are modulated by this compound. Techniques such as affinity chromatography, proteomics, and computational molecular docking could be employed to identify binding partners and elucidate structure-activity relationships. nih.govbiorxiv.org A thorough investigation into how this compound affects cell membrane integrity, induces apoptosis, or interferes with microbial metabolic pathways is essential. Uncovering these molecular targets will not only validate the observed biological effects but will also pave the way for its rational design into more potent and selective therapeutic agents. nih.gov
Design of Novel this compound-Based Functional Materials
The amphiphilic nature of this compound, combined with its unique structural features, makes it an excellent building block for a new generation of functional materials. mdpi.com Its application as an emollient and surfactant in cosmetics is already established, but its potential extends far beyond this. nih.gov A major research thrust is in the area of advanced drug delivery systems. researchgate.netnih.gov this compound can self-assemble into various liquid crystalline phases, which can act as matrices for the controlled release of drugs. nih.gov It is also being explored for the formulation of nanoparticles, nanoemulsions, and microcapsules designed to enhance the solubility and bioavailability of poorly water-soluble therapeutic agents. nih.gov The challenge lies in precisely controlling the particle size, stability, drug loading capacity, and release kinetics of these delivery systems. nih.govwiley-vch.de Future work should focus on understanding the structure-function relationships that govern the performance of these materials, enabling the design of carriers with optimized properties for specific therapeutic applications, such as targeted cancer therapy. mdpi.comwiley-vch.de
Furthermore, this compound is a promising monomer for the synthesis of biodegradable and bio-based polymers, or bioplastics. mdpi.comjocpr.com Its hydroxyl and carboxyl functionalities allow it to be incorporated into polyester (B1180765) or polyurethane chains, creating polymers with novel properties. jst.go.jp These bioplastics could offer a sustainable alternative to petroleum-based plastics in various applications, from packaging to biomedical devices. rroij.combiopak.com Key research challenges include controlling the polymerization process to achieve desired molecular weights and mechanical properties, as well as ensuring the biodegradability of the final products. mdpi.com Investigating how the structure of this compound influences the thermal stability, mechanical strength, and barrier properties of the resulting polymers is a critical area for future research. jst.go.jpresearchgate.net
Interdisciplinary Research Integrating this compound into Emerging Technologies
Realizing the full potential of this compound will require a concerted effort that transcends traditional scientific disciplines. american.edu The complex challenges and diverse opportunities associated with this compound necessitate an interdisciplinary approach that integrates chemistry, biology, materials science, and engineering. american.edu For instance, developing sustainable production methods (Section 8.1) requires collaboration between chemical engineers, enzymologists, and organic chemists. Similarly, elucidating its biological activities (Section 8.2) calls for the combined expertise of pharmacologists, biochemists, and molecular biologists.
The integration of this compound into emerging technologies like nanotechnology is a prime example of where interdisciplinary collaboration is crucial. iberdrola.comnano.govmdpi.com Nanotechnology offers tools to create structures and devices at the nanoscale, and this compound can serve as a key component in these systems. iberdrola.comiipseries.org For example, chemists can synthesize this compound-based polymers, which materials scientists can then formulate into nanoparticles for drug delivery, a process that biomedical engineers would then optimize for clinical applications. iipseries.orgmdpi.com Another emerging area is the development of "smart" materials that can respond to environmental stimuli, where this compound could be chemically modified to create responsive hydrogels or coatings. mdpi.com
Future progress will depend on fostering research environments that encourage and support these collaborations. american.edu Such initiatives can help bridge the gap between fundamental discovery and practical application, accelerating the translation of laboratory findings into innovative products and technologies that address societal needs for sustainability and advanced healthcare.
Q & A
Q. What are the established methods for synthesizing monoricinolein, and how can researchers optimize reaction conditions?
this compound synthesis typically involves enzymatic or chemical esterification of ricinoleic acid with glycerol. Optimization requires:
- Catalyst selection : Lipases (e.g., Candida antarctica lipase B) for enzymatic routes , or acid catalysts (e.g., p-toluenesulfonic acid) for chemical synthesis.
- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track esterification progress .
- Parameter tuning : Temperature (40–60°C for enzymatic), molar ratios (glycerol:ricinoleic acid = 1:1–1:3), and solvent choice (e.g., tert-butanol to minimize byproducts) .
Q. How can this compound purity and structural integrity be validated post-synthesis?
- Spectroscopic analysis : Use -NMR to confirm ester bond formation (δ 4.1–4.3 ppm for glycerol protons) and FTIR for carbonyl stretching (~1740 cm) .
- Chromatographic methods : HPLC with evaporative light scattering detection (ELSD) to quantify purity and identify unreacted substrates .
- Elemental analysis : Verify C/H/O ratios against theoretical values for new compounds .
Q. What are the key challenges in characterizing this compound’s physicochemical properties?
- Solubility profiling : Test in polar (water, ethanol) and nonpolar solvents (hexane) to determine micelle formation thresholds.
- Thermal stability : Differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures .
- Surface tension measurement : Use a tensiometer to assess surfactant efficacy, critical for applications in drug delivery .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in this compound’s biological activity data?
Contradictions (e.g., variable antimicrobial efficacy) may arise from:
- Experimental variables : Standardize cell culture conditions (e.g., pH, temperature) and this compound concentrations .
- Control groups : Include positive (e.g., ampicillin) and negative (solvent-only) controls to isolate compound-specific effects .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to confirm reproducibility across replicates .
Q. What methodological frameworks are suitable for studying this compound’s mechanism of action in lipid membranes?
- Molecular dynamics (MD) simulations : Use tools like GROMACS to model this compound’s interaction with phospholipid bilayers .
- Fluorescence anisotropy : Track membrane fluidity changes using diphenylhexatriene (DPH) probes .
- In vitro assays : Measure membrane permeability via calcein leakage assays in liposome models .
Q. How can researchers address discrepancies between computational predictions and experimental results for this compound’s stability?
- Validation protocols : Compare density functional theory (DFT)-predicted bond dissociation energies with experimental thermogravimetric analysis (TGA) data .
- Parameter adjustment : Refine force fields in simulations to account for solvent effects or hydrogen bonding .
- Multi-method correlation : Cross-reference MD simulations with Raman spectroscopy to validate conformational dynamics .
Q. What strategies improve the reproducibility of this compound-based formulations in drug delivery studies?
- Formulation consistency : Use dynamic light scattering (DLS) to ensure uniform nanoparticle size distribution .
- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 3 months) to assess degradation profiles .
- Bioavailability metrics : Compare in vitro (Caco-2 cell permeability) and in vivo (plasma concentration-time curves) data .
Methodological Guidance for Data Analysis
Q. How should researchers analyze conflicting data on this compound’s cytotoxicity?
- Meta-analysis framework : Aggregate data from multiple studies using PRISMA guidelines to identify heterogeneity sources (e.g., cell line variability) .
- Sensitivity analysis : Test cytotoxicity across a broader concentration range (e.g., 0.1–100 µM) to identify threshold effects .
- Mechanistic studies : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to elucidate pathways affected at toxic doses .
Q. What statistical approaches are recommended for dose-response studies involving this compound?
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC values .
- Bootstrap resampling : Estimate confidence intervals for small sample sizes (<i>n</i> < 6) .
- Multivariate analysis : Use principal component analysis (PCA) to disentangle correlated variables (e.g., concentration vs. exposure time) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
